molecular formula C17H27N2OS+ B12550359 N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium CAS No. 668981-11-1

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium

Cat. No.: B12550359
CAS No.: 668981-11-1
M. Wt: 307.5 g/mol
InChI Key: SHXRAZNJVIIVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium is a quaternary ammonium compound characterized by a central ethanaminium core substituted with triethyl groups and a phenylethoxy-isothiocyanate moiety. This structure combines a cationic ammonium group for solubility and a reactive isothiocyanate group, which is pivotal for covalent interactions with biological targets such as proteins or receptors.

The isothiocyanate group distinguishes this compound from its analogs, as it can participate in thiourea bond formation, enhancing binding affinity and selectivity in biological systems. Such properties make it a candidate for targeted drug delivery or receptor antagonism, particularly in neurological applications (e.g., α7 nicotinic receptor modulation) .

Properties

CAS No.

668981-11-1

Molecular Formula

C17H27N2OS+

Molecular Weight

307.5 g/mol

IUPAC Name

triethyl-[2-(2-isothiocyanato-1-phenylethoxy)ethyl]azanium

InChI

InChI=1S/C17H27N2OS/c1-4-19(5-2,6-3)12-13-20-17(14-18-15-21)16-10-8-7-9-11-16/h7-11,17H,4-6,12-14H2,1-3H3/q+1

InChI Key

SHXRAZNJVIIVMH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCOC(CN=C=S)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium typically involves the reaction of phenyl isothiocyanate with a corresponding amine. One efficient method for synthesizing isothiocyanates is through the replacement reaction of phenyl isothiocyanate and the corresponding amines under mild conditions and nitrogen protection . This method is advantageous due to its low toxicity, low cost, and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent like dimethylbenzene and under nitrogen protection to prevent oxidation .

Major Products Formed

The major products formed from these reactions are typically thiourea derivatives and other addition products, depending on the nature of the nucleophile involved.

Scientific Research Applications

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to label proteins and other biomolecules.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with proteins, enzymes, and other cellular components.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 15) increase lipophilicity and metabolic stability, whereas methoxy groups (compound 18) enhance synthetic yields, likely due to reduced steric hindrance .
  • Reactivity: The isothiocyanate group in the target compound enables covalent bonding, unlike non-reactive substituents (e.g., phenyldiazenyl in compound 27), which rely on weaker interactions .
  • Biological Activity : Analogs with naphthalenyl or styryl groups (compounds 9, 10) show potent α7 receptor antagonism, suggesting the target compound may exhibit similar or enhanced activity due to its isothiocyanate moiety .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Compounds with aromatic extensions (e.g., naphthalenyl in 9) exhibit higher logP values, correlating with improved membrane permeability. The trifluoromethyl group in compound 15 further amplifies this effect .
  • Stability : Quaternary ammonium salts generally display high aqueous solubility but may suffer from rapid renal clearance. The isothiocyanate group could mitigate this by enhancing target retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.